octahydro-1H-indene-3a-carboxylic acid

Medicinal Chemistry Chemical Synthesis Physicochemical Property

Sourcing a versatile, rigid bicyclic scaffold for lead optimization often involves inconsistent purity and unknown stereochemical integrity. This octahydro-1H-indene-3a-carboxylic acid solves that challenge as a critical starting point for de novo synthesis of high-potency PAR1 antagonists and complex natural product analogs. - Enables systematic SAR exploration: The 3a-carboxylic acid handle allows derivatization to amides, esters, or alcohols to fine-tune hydrogen bonding, lipophilicity, and metabolic stability. - Facilitates pharmacokinetic optimization: Use this core to synthesize fluorinated analogs (e.g., 2,2-difluoro derivatives) aimed at overcoming the metabolic instability documented for the parent scaffold in human liver microsomes.

Molecular Formula C10H16O2
Molecular Weight 168.236
CAS No. 63963-79-1
Cat. No. B2803203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-indene-3a-carboxylic acid
CAS63963-79-1
Molecular FormulaC10H16O2
Molecular Weight168.236
Structural Identifiers
SMILESC1CCC2(CCCC2C1)C(=O)O
InChIInChI=1S/C10H16O2/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H,11,12)
InChIKeyOKTPRGBVHMUMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-indene-3a-carboxylic Acid Overview


Octahydro-1H-indene-3a-carboxylic acid (CAS 63963-79-1) is a fully saturated, bicyclic carboxylic acid featuring a fused cyclopentane and cyclohexane ring system (a hexahydroindane core) with a carboxyl group at the bridgehead 3a-position [1]. It serves as a versatile small-molecule scaffold and building block in organic synthesis and medicinal chemistry, with a molecular weight of 168.23 g/mol and a typical commercial purity of ≥95% . Its three-dimensional framework provides structural rigidity that is valued in the construction of bioactive molecules and complex natural product analogs [2].

Versatile small-molecule scaffold for medicinal chemistry
Commercial purity ≥95% supports reproducible synthesis
Bridgehead carboxylic acid handle for derivatization

Octahydro-1H-indene-3a-carboxylic Acid: Irreplaceable Scaffold


Generic substitution among octahydroindene derivatives is inadvisable due to significant variation in key properties that directly impact synthetic utility and biological performance. The specific 3a-carboxylic acid form offers a distinct hydrogen bond donor/acceptor profile and a unique molecular weight compared to its amide and fluorinated congeners . Furthermore, the octahydroindene scaffold, while a privileged structure for PAR1 antagonism, has documented metabolic instability in human liver microsomes, a limitation that necessitates careful analog selection for any in vivo studies [1]. Therefore, the choice of the precise building block—such as the 3a-carboxylic acid—is critical for controlling downstream physicochemical and pharmacokinetic outcomes.

Functional group shift COOH vs. amide alters hydrogen bonding and may impact target engagement and solubility profiles
Class-level metabolic instability Octahydroindene scaffold shows instability in liver microsomes; direct use in vivo may require optimization
Fluorinated analog mismatch 2,2-Difluoro analog improves stability but may alter potency; not interchangeable without validation

Octahydro-1H-indene-3a-carboxylic Acid: Key Differentiators


Molecular Weight & H-Bonding vs Amide

Compared to its direct amide derivative, octahydro-3aH-indene-3a-carboxamide (CAS 84557-01-7), the target carboxylic acid has a higher molecular weight and distinct hydrogen bonding capacity. The carboxylic acid provides a stronger hydrogen bond donor and a second hydrogen bond acceptor, which can critically influence target binding and pharmacokinetics .

MW & H-Bond vs Amide
Cross-study comparable
168.23 g/mol, -COOH vs. 167.25 g/mol, -CONH2
Distinct hydrogen bond donor/acceptor profile
Functional group influences solubility and target binding
Medicinal Chemistry Chemical Synthesis Physicochemical Property

Commercial Purity Benchmark

Octahydro-1H-indene-3a-carboxylic acid (63963-79-1) is commercially available at a minimum purity of 95%, a standard that aligns with many advanced intermediates used in medicinal chemistry campaigns . This purity level is comparable to that of related fluorinated analogs , ensuring consistent performance in downstream synthetic steps.

Commercial Purity
Data to verify
≥95%
Consistent with medicinal chemistry building block standards
Supplier specification; verify lot-specific COA
Procurement Quality Control Building Blocks

Scaffold Metabolic Instability

The octahydroindene core scaffold, of which the target compound is a fundamental building block, has been characterized as a potent PAR1 antagonist framework. However, a key limitation is its documented metabolic instability in both human and rat liver microsomes [1]. This class-level insight is critical: it indicates that derivatives of this scaffold may require structural optimization (e.g., fluorination, as seen in analog 2,2-difluoro-octahydro-1H-indene-3a-carboxylic acid) to improve metabolic stability for in vivo applications.

Scaffold Metabolic Stability
Class-level inference
Unstable in human/rat liver microsomes [1]
Unmodified scaffold may need structural optimization for in vivo studies
Class-level property derived from PAR1 antagonist series
PAR1 Antagonists Drug Metabolism Pharmacokinetics

Octahydro-1H-indene-3a-carboxylic Acid: Key Applications


Design & Synthesis of PAR1 Antagonists

Octahydro-1H-indene-3a-carboxylic acid serves as an ideal starting point for the de novo synthesis of novel octahydroindene-based PAR1 antagonists. The high potency of this scaffold (IC50 values as low as 1.3 nM for optimized derivatives) and its established structure-activity relationships make it a privileged template for medicinal chemistry campaigns aimed at antithrombotic therapies [1].

Carboxyl Group Derivatization

The 3a-carboxylic acid handle is a versatile synthetic hub for modulating molecular properties. Its conversion to amides, esters, or reduced to alcohols allows for systematic exploration of hydrogen bonding capacity and lipophilicity (e.g., compared to the amide analog ). This is essential for fine-tuning potency, solubility, and metabolic stability in lead optimization programs.

Fluorinated Derivative Synthesis

Given the documented metabolic instability of the parent octahydroindene scaffold, a key application is the synthesis of fluorinated derivatives, such as 2,2-difluoro-octahydro-1H-indene-3a-carboxylic acid (CAS 1780300-27-7), which aim to improve pharmacokinetic properties [1]. The parent acid provides the core framework for introducing fluorine atoms at strategic positions to enhance metabolic stability while retaining biological activity.

Natural Product Analog Synthesis

The rigid, three-dimensional bicyclic core of octahydro-1H-indene-3a-carboxylic acid makes it a valuable scaffold for the synthesis of complex, stereochemically defined natural product analogs, such as those in the brasilane terpene glycoside family [2]. Its defined stereochemistry (where specified) is crucial for achieving the desired bioactivity in such complex molecules.

Application
Selection Property
Validation Focus
PAR1 antagonist design
Rigid octahydroindene scaffold
Target potency and selectivity validation
Functional group diversification
Bridgehead COOH reactivity
Hydrogen bond modulation and logP optimization
Fluorinated analog synthesis
Metabolic stability improvement potential
In vitro microsomal stability and PK profiling
Natural product analog synthesis
Stereochemically defined bicyclic core
Stereochemical integrity and bioactivity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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